

Application Note: Comprehensive Analytical Characterization of Methyl Isoquinoline-7-carboxylate

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Compound of Interest

Compound Name: *Methyl isoquinoline-7-carboxylate*

CAS No.: 178262-31-2

Cat. No.: B065334

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Abstract

This application note details the standardized protocols for the structural and purity characterization of **Methyl isoquinoline-7-carboxylate** (CAS: 178262-31-2). As a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors, rigorous quality control of this scaffold is essential.^[1] This guide provides validated methodologies for HPLC purity assessment, structural confirmation via 1D/2D NMR, and mass spectrometry, emphasizing the specific physicochemical behavior of the isoquinoline core.^[1]

Introduction & Compound Profile

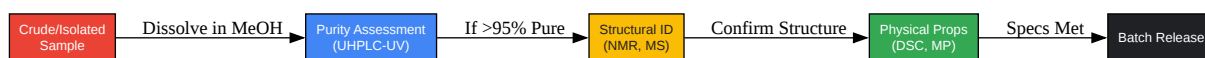
Methyl isoquinoline-7-carboxylate consists of a bicyclic isoquinoline heteroaromatic system substituted with a methyl ester at the 7-position. The presence of the basic pyridine-like nitrogen (pKa ~5.^[1]4) and the electrophilic ester moiety dictates its solubility and stability profile.^[1]

Chemical Profile^[1]^[2]^[3]^[4]^[5]^[6]^[7]^[8]^[9]^[10]

- IUPAC Name: **Methyl isoquinoline-7-carboxylate**[2]
- Molecular Formula:
[1]
- Molecular Weight: 187.20 g/mol [1][3]
- Appearance: White to off-white crystalline solid
- Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water (pH dependent).[1]

Analytical Workflow Strategy

The characterization workflow is designed to sequentially establish identity, purity, and solid-state properties.[1]



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Figure 1: Sequential decision tree for batch release testing.

Protocol 1: Chromatographic Purity (UHPLC-UV)

Objective: To quantify purity and detect regioisomeric impurities (e.g., 5- or 8-isomers) or hydrolyzed acid byproducts.

Method Rationale

Isoquinolines are basic.[1][4] Standard neutral mobile phases can lead to peak tailing due to interaction with residual silanols on the column.[1] Acidic modification (Formic Acid or TFA) is mandatory to protonate the nitrogen (

), ensuring sharp peak shape and reproducible retention.[1]

Experimental Parameters

Parameter	Specification
Instrument	Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column	Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.5 mL/min
Column Temp	40°C
Detection	UV at 230 nm (Isoquinoline core) and 280 nm
Injection Vol	2.0 µL

Gradient Table

Time (min)	% Mobile Phase B	Event
0.0	5	Equilibration
8.0	95	Linear Gradient
10.0	95	Wash
10.1	5	Re-equilibration
13.0	5	End

Data Interpretation:

- Main Peak: **Methyl isoquinoline-7-carboxylate** typically elutes at ~4.5 - 5.5 min depending on system dwell volume.
- Impurity 1 (Hydrolysis): Isoquinoline-7-carboxylic acid will elute earlier (more polar).[1]

- Impurity 2 (Regioisomers): 5- or 8-isomers often show slight retention shifts due to differences in dipole moment and shape selectivity.

Protocol 2: Structural Identification (NMR Spectroscopy)

Objective: Unambiguous assignment of the substitution pattern. The 7-position substitution creates a specific coupling network distinct from the 5-, 6-, or 8-isomers.

Solvent Selection

- CDCl₃: Standard for sharp lines.[\[1\]](#)
- DMSO-d₆: Recommended if solubility is poor or to prevent aggregation.[\[1\]](#) (Note: Chemical shifts below are referenced to CDCl₃).

Predicted H NMR Assignment (400 MHz, CDCl)

The isoquinoline ring protons are highly deshielded.[\[1\]](#) The 7-ester exerts a deshielding effect on the ortho-protons (H6 and H8).[\[1\]](#)

Position	Type	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H1	Ar-H	9.30 - 9.40	Singlet (s)	-	Most deshielded; adjacent to N, no vicinal H.
H3	Ar-H	8.60 - 8.70	Doublet (d)		Alpha to N.
H8	Ar-H	8.70 - 8.80	Singlet (d*)		Peri to N; Ortho to ester. Often appears as a broad singlet or meta-coupled doublet.[1]
H6	Ar-H	8.25 - 8.35	dd		Ortho to ester (deshielded).
H5	Ar-H	7.90 - 8.00	Doublet (d)		Beta position on benzene ring.
H4	Ar-H	7.70 - 7.80	Doublet (d)		Beta to N.
	OMe	3.98 - 4.02	Singlet (s)	-	Characteristic methyl ester.

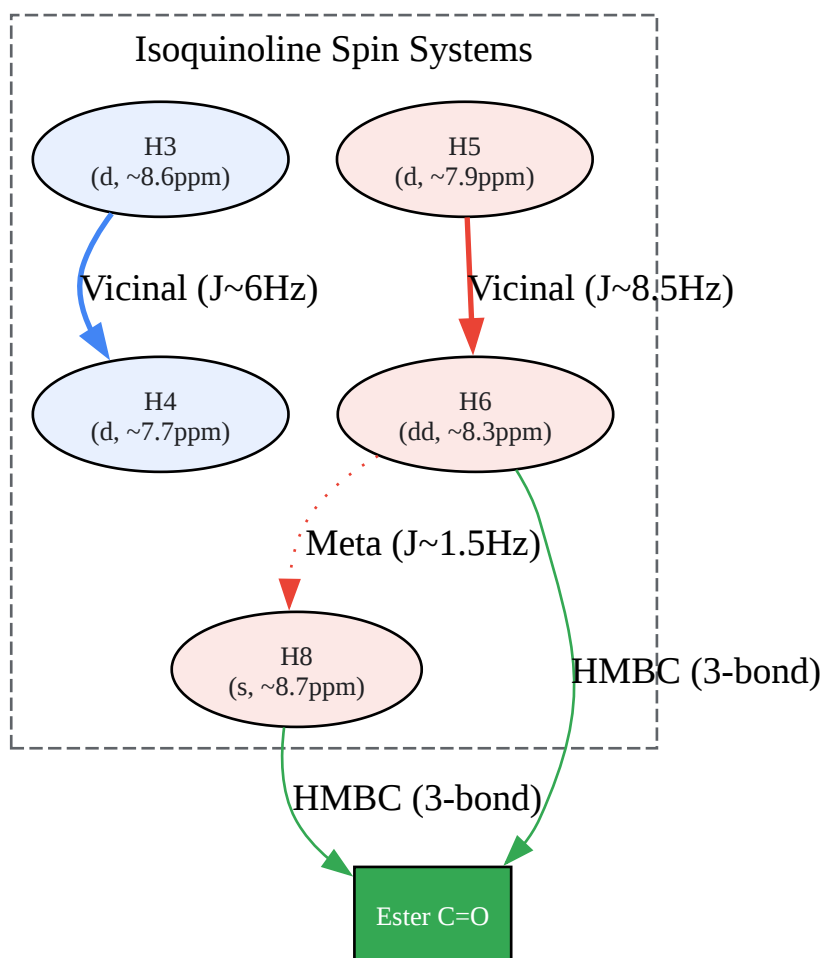
*Note: H8 may show fine coupling to H1 (long range) or H6 (meta).[1]

2D NMR Verification Strategy

To prove the 7-position (vs 6-position):

- COSY: Confirm the H3-H4 spin system (isolated) and the H5-H6 spin system. H8 should show no strong vicinal coupling (confirming it is isolated by the substituent at C7).[1]

- HMBC: Critical for connecting the ester carbonyl to the ring.[1]
 - Correlation: The ester carbonyl carbon (~166 ppm) will correlate with the protons and H6 / H8.[1]
 - Differentiation: If the ester were at C6, H5 would be a singlet (or meta-coupled), and H7/H8 would be an ortho-coupled pair.[1]



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Figure 2: NMR coupling network and HMBC correlations establishing the 7-substitution pattern.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.[1]

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1]
- Rationale: The isoquinoline nitrogen is a strong proton acceptor.[1]
- Expected Signals:
 - m/z (Base peak).[1]
 - m/z.[1]
 - Fragmentation: High collision energy often yields loss of methoxy group () or CO elimination from the ester.[1]

Solid-State Characterization

- Melting Point: Expected range 98°C – 105°C (based on isomeric analogs and predicted lattice energy).[1] Sharp melting range (<2°C) indicates high purity.[1]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; exclude moisture.[1]

References

- Compound Data: "**Methyl isoquinoline-7-carboxylate** (CAS 178262-31-2)."[2] Sigma-Aldrich / Merck KGaA.[1] [Link](#)
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- NMR Reference Data: "Isoquinoline-1-carboxylic acid NMR Spectra." ChemicalBook.[1][6] [Link](#)
- HPLC Methodology: "Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids." ResearchGate, 2025.[1][7][8] [Link](#)

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